1H-Purine, 2,6-bis(methylthio)-
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Overview
Description
1H-Purine, 2,6-bis(methylthio)- is a purine derivative with the molecular formula C7H8N4S2. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 6. Purine derivatives are known for their significant roles in various biological processes and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine, 2,6-bis(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of a substituted purine compound with methylthiolating agents under basic conditions. For instance, a substituted purine compound can be dissolved in a solvent like dimethylformamide (DMF) and reacted with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 1H-Purine, 2,6-bis(methylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Purine, 2,6-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Purine, 2,6-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1H-Purine, 2,6-bis(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1H-Purine, 6-(methylthio)-
- 1H-Purine, 2-(methylthio)-
- 6-Mercaptopurine
Comparison: 1H-Purine, 2,6-bis(methylthio)- is unique due to the presence of two methylthio groups, which can influence its chemical reactivity and biological activity. Compared to 6-mercaptopurine, which has a single thiol group, 1H-Purine, 2,6-bis(methylthio)- may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1201-58-7 |
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Molecular Formula |
C7H8N4S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
QLBHIPFBFNPVKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)SC |
Origin of Product |
United States |
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